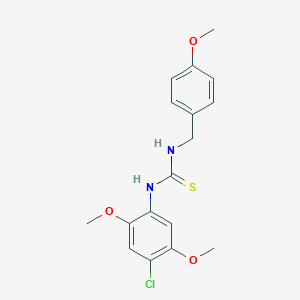
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea, also known as 25C-NBOMe, is a synthetic phenethylamine derivative that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the family of N-benzylphenethylamines and is structurally similar to other psychedelic substances such as LSD and mescaline. The compound was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin and has since been used in various scientific research studies.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea is not fully understood, but it is thought to act as a partial agonist at the 5-HT2A receptor. This results in the activation of various signaling pathways in the brain, leading to altered perception, mood, and cognition. The compound may also interact with other receptors in the brain, such as the dopamine and norepinephrine receptors, which could contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea are similar to other psychedelic substances. It can cause altered perception of time, space, and reality, as well as changes in mood, thought, and emotion. The compound may also cause changes in heart rate, blood pressure, and body temperature. In high doses, it can lead to seizures, respiratory depression, and even death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea in lab experiments is its potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the effects of serotonin on the brain. However, its psychoactive effects and potential for toxicity limit its use in certain experiments. Additionally, the compound is illegal in many countries, which can make it difficult to obtain for research purposes.
Orientations Futures
There are many potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea. One area of interest is in understanding the molecular mechanisms underlying its psychoactive effects. This could lead to the development of new treatments for psychiatric disorders such as depression and anxiety. Additionally, research could focus on developing safer and more selective compounds that target the 5-HT2A receptor. Finally, studies could investigate the potential therapeutic benefits of psychedelic substances, including N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea, for a range of mental health conditions.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea involves several steps, starting with the reaction of 2,5-dimethoxyphenethylamine with 4-chlorobenzaldehyde to form the intermediate 4-chloro-2,5-dimethoxybenzaldehyde. This intermediate is then reacted with 4-methoxybenzylamine and thiourea to yield the final product, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea. The synthesis process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to have potent psychedelic effects, similar to other substances in its class. Studies have shown that it acts as a partial agonist at the 5-HT2A receptor, which is responsible for mediating the effects of serotonin in the brain. This receptor is also the primary target of other psychedelic substances such as LSD and psilocybin.
Propriétés
Nom du produit |
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea |
|---|---|
Formule moléculaire |
C17H19ClN2O3S |
Poids moléculaire |
366.9 g/mol |
Nom IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H19ClN2O3S/c1-21-12-6-4-11(5-7-12)10-19-17(24)20-14-9-15(22-2)13(18)8-16(14)23-3/h4-9H,10H2,1-3H3,(H2,19,20,24) |
Clé InChI |
XCRGSYKXKPIPCJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC(=C(C=C2OC)Cl)OC |
SMILES canonique |
COC1=CC=C(C=C1)CNC(=S)NC2=CC(=C(C=C2OC)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-butylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B216376.png)
![4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216379.png)




![Ethyl 4-[(4-sulfamoylphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216389.png)


![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216393.png)


